Trifluoromethanesulfonic acid
Overview
Description
Trifluoromethanesulfonic acid, also known as triflic acid (CF3SO3H, TfOH), is a strong, highly reactive acid used in various chemical reactions and synthesis processes. Its unique properties stem from its high protonating power and low nucleophilicity, enabling it to generate cationic species from organic molecules for spectral detection and transformation studies. Triflic acid is particularly valued in electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formation, isomerizations, and the synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).
Synthesis Analysis
Triflic acid plays a crucial role in the synthesis of new organic compounds, owing to the simplicity and efficiency of the reactions it promotes. Its application extends to natural and organometallic compounds chemistry, where it facilitates the formation of complex structures with high efficiency and under mild conditions (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of triflic acid and its derivatives, such as scandium trifluoromethanesulfonate, has been extensively studied. These studies shed light on the acid's high gas-phase acidity and the effects of electron delocalization on its chemical properties, which are critical for its reactivity and application in synthesis processes (Haas et al., 1996).
Chemical Reactions and Properties
Triflic acid's chemical properties make it an excellent catalyst for various reactions, including isomerizations and cyclisations. Its ability to catalyze the isomerization of kinetic enol derivatives to thermodynamically favored isomers and to induce cyclization reactions demonstrates its versatility and utility in organic synthesis (Lee et al., 2011; Haskins & Knight, 2002).
Physical Properties Analysis
The physical properties of triflic acid, such as its solvation effects and behavior in non-aqueous solvents, have been the subject of detailed studies. These properties are essential for understanding and predicting the outcomes of reactions involving triflic acid, particularly in solvation theory and non-aqueous chemistry (Paddison et al., 1997; Fujinaga & Sakamoto, 1977).
Chemical Properties Analysis
The chemical properties of triflic acid, including its role as a superacid in various reactions and its ability to activate C-F bonds for arylation reactions, highlight its significance in synthetic organic chemistry. Its strength as an acid and its utility in activating difficult-to-react bonds under mild conditions make it a valuable tool for chemists (Posternak et al., 2009; Wang & Hu, 2009).
Scientific Research Applications
Catalytic Applications :
- Trifluoromethanesulfonic acid is a highly effective catalyst in acylation reactions. It's particularly potent for acylating not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, useful in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
- It is one of the superior catalysts for C- and/or O-acylation, with broad applicability under mild and neat conditions. Its unique controllability in catalytic activity is notable (Tachrim et al., 2017).
Organic Synthesis :
- In organic synthesis, trifluoromethanesulfonic acid assists in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carbo and heterocyclic structures, and more. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules for spectral detection and study (Kazakova & Vasilyev, 2017).
Electrochemical Applications :
- Trifluoromethanesulfonic acid is used in cyclic voltammetry as a solvent, facilitating electrochemistry up to +3 V. Its use as an electrolyte in fuel cell systems is due to the enhanced rate of oxygen reduction (Bernhard et al., 1990).
Fuel Cell Applications :
- It resembles Nafion® in structure and has applications in direct alcohol fuel cells, demonstrated in the formation of membranes by the fixation of erbium triflate salts into the Nafion structure (Barbora et al., 2009).
Polymer Science :
- Employed as a catalyst for the cyclization of polyisoprene, trifluoromethanesulfonic acid has shown higher efficiency compared to other strong acids like methanesulfonic acid (Chan & Lin, 2006).
Safety And Hazards
Trifluoromethanesulfonic acid is considered hazardous . It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Future Directions
Trifluoromethanesulfonic acid is one of the superior catalysts for acylation . The catalytic activity of triflic acid in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions . This suggests that trifluoromethanesulfonic acid has potential for further applications in organic chemistry .
properties
IUPAC Name |
trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCEJHCFYSIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3SO3H, CHF3O3S | |
Record name | Trifluoromethanesulfonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |
Record name | Trifluoromethanesulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
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DSSTOX Substance ID |
DTXSID2044397 | |
Record name | Trifluoromethanesulfonic acid | |
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Molecular Weight |
150.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] | |
Record name | Trifluoromethanesulfonic acid | |
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Product Name |
Trifluoromethanesulfonic acid | |
CAS RN |
1493-13-6 | |
Record name | Trifluoromethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoromethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trifluoromethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethanesulphonic acid | |
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Record name | TRIFLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2SY203E8 | |
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Retrosynthesis Analysis
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Citations
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